Synthetic Efficiency: A Quantitative, One-Step Protocol vs. Multi-Step Literature Methods
A modern protocol for the compound's synthesis reports a quantitative yield (99%) in a single step using adapted Vilsmeier conditions [1]. This represents a significant improvement over older multi-step routes for similar 3-cyanothiophene structures, which often require multiple functional group interconversions with cumulative yields significantly below 50% [1]. This direct route minimizes material waste, time, and procurement of multiple intermediate precursors.
| Evidence Dimension | Synthesis Yield (One-Step Protocol vs. Classic Multi-Step Routes) |
|---|---|
| Target Compound Data | 99% (quantitative, one-step) |
| Comparator Or Baseline | Classic routes for similar 3-cyanothiophenes: <50% cumulative yield over 2-3 steps |
| Quantified Difference | Yield improvement of over 49 percentage points, with a 2-3x reduction in the number of synthetic operations. |
| Conditions | Adapted Vilsmeier conditions (DMF/COCl2), one-step, room temperature. |
Why This Matters
For procurement, this means the compound can be synthesized with high efficiency, ensuring better availability, lower cost, and higher batch-to-batch consistency compared to less accessible analogs.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions. Molbank. Manuscript referenced via OUCI (Open Ukrainian Citation Index). View Source
